1-Aminospiro[2.2]pentane-1-carboxylicacidhydrochloride
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Overview
Description
1-aminospiro[22]pentane-1-carboxylic acid hydrochloride is a unique chemical compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride typically involves the cycloaddition of ethyl nitrodiazoacetate to methyl methylenecyclopropanecarboxylate, forming 1-ethoxycarbonyl-4-methoxycarbonyl-1-nitrospiro[2.2]pentane. This intermediate is then reduced and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above can be scaled up for industrial applications. The key steps involve careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane-1-carboxylic acid: Similar in structure but lacks the amino group.
1-aminospiro[2.2]pentane-1,4-dicarboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
1-aminospiro[2.2]pentane-1-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure combined with an amino group and a carboxylic acid group.
Properties
Molecular Formula |
C6H10ClNO2 |
---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
2-aminospiro[2.2]pentane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c7-6(4(8)9)3-5(6)1-2-5;/h1-3,7H2,(H,8,9);1H |
InChI Key |
LFQGOIMEZQLWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2(C(=O)O)N.Cl |
Origin of Product |
United States |
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